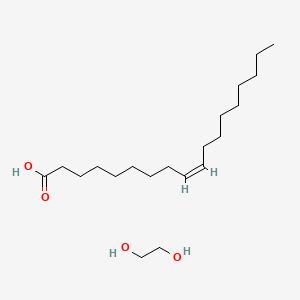

ethane-1,2-diol;(Z)-octadec-9-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethane-1,2-diol;(Z)-octadec-9-enoic acid is a useful research compound. Its molecular formula is C20H40O4 and its molecular weight is 344.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: C_{20}H_{38}O_3

Molecular Weight: 330.52 g/mol

CAS Number: 112-80-1

The compound consists of an ethylene glycol backbone linked to an oleic acid moiety. This unique structure imparts both hydrophilic and lipophilic properties, making it versatile for numerous applications.

Drug Delivery Systems

Ethane-1,2-diol; (Z)-octadec-9-enoic acid is utilized in drug delivery systems due to its ability to encapsulate therapeutic agents and provide controlled release. Its amphiphilic nature allows for the formation of micelles or liposomes that can enhance the bioavailability of poorly soluble drugs.

Case Study:

A study demonstrated that formulations containing ethylene glycol oleate improved the solubility and stability of hydrophobic drugs. The encapsulation efficiency was significantly higher compared to traditional carriers, leading to enhanced therapeutic efficacy.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are attributed to its phenolic structure. It has been shown to scavenge free radicals effectively, reducing oxidative stress in biological systems.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ethylene Glycol Oleate | 15 |

| Ascorbic Acid | 12 |

| Trolox | 18 |

A comparative study using DPPH assays indicated that ethylene glycol oleate has an IC50 value comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that ethane-1,2-diol; (Z)-octadec-9-enoic acid can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study:

In vitro studies on macrophage cell lines showed that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 production when stimulated with lipopolysaccharides (LPS) .

Emulsifiers in Food Technology

Ethane-1,2-diol; (Z)-octadec-9-enoic acid serves as an emulsifier in food products, enhancing texture and stability. Its ability to stabilize oil-in-water emulsions is particularly valuable in the formulation of dressings and sauces.

Cosmetic Formulations

The compound is also used in cosmetic products for its moisturizing properties. It helps improve skin hydration by forming a protective barrier on the skin surface.

化学反応の分析

Reactions of Ethane-1,2-diol

Ethane-1,2-diol, a vicinal diol, undergoes reactions typical of alcohols and diols, including acid-catalyzed elimination and nucleophilic substitution.

Reaction with Hydrogen Iodide (HI)

Heating ethane-1,2-diol with excess HI results in the elimination of two hydroxyl groups, forming ethylene (ethene) and iodine:

(CH2OH)2+2HIΔCH2=CH2+I2+2H2O

The reaction proceeds via intermediate formation of unstable diiodoethane (CH2I−CH2I), which undergoes dehydrohalogenation .

| Reactants | Conditions | Products | Mechanism |

|---|---|---|---|

| Ethane-1,2-diol + HI | Excess HI, Δ | Ethylene + I₂ + H₂O | Acid-catalyzed elimination |

Conformational Behavior

Gas-phase electron diffraction studies reveal three dominant conformers at 376–733 K: g+Ga , g−Gg , and aAa , with anti-gauche energy differences (ΔE∘) of ~1.4 kcal/mol. This conformational flexibility influences hydrogen bonding and reactivity .

Reactions of (Z)-Octadec-9-enoic Acid (Oleic Acid)

Oleic acid, a monounsaturated fatty acid, participates in reactions characteristic of carboxylic acids and alkenes.

Hydrogenation

Catalytic hydrogenation saturates the double bond, yielding stearic acid:

CH3(CH2)7CH=CH(CH2)7COOH+H2catalystCH3(CH2)16COOH

Methyl oleate (oleic acid methyl ester) similarly hydrogenates to methyl stearate with ΔH∘=−122.4±1.2kJ/mol .

Oxidation and Rancidification

Autoxidation at the double bond forms hydroperoxides and aldehydes, causing rancidity. Enzymatic oxidation via lipoxygenases produces signaling molecules in biological systems .

Enzymatic Biotransformation

Oleic acid serves as a substrate in multi-step biocatalytic cascades:

-

Hydroxylation : Oleic acid → 10-hydroxyoctadecanoic acid (via fatty acid hydratase).

-

Oxidation : 10-hydroxyoctadecanoic acid → 10-ketooctadecanoic acid (via alcohol dehydrogenase).

-

Amination : 10-ketooctadecanoic acid → 10-aminooctadecanoic acid (via amine transaminase) .

| Step | Enzyme | Product | Conversion Efficiency |

|---|---|---|---|

| Hydratase | OhyA (Stenotrophomonas maltophilia) | 10-Hydroxyoctadecanoic acid | High |

| Alcohol dehydrogenase | SADH (Micrococcus luteus) | 10-Ketooctadecanoic acid | Moderate |

| Amine transaminase | ATA variant (Vibrio fluvialis) | 10-Aminooctadecanoic acid | 87% |

Saponification

Neutralization with bases (e.g., NaOH) yields sodium oleate, a surfactant:

C18H34O2+NaOH→C18H33O2−Na++H2O

Comparative Analysis

The reactivity of ethane-1,2-diol and oleic acid highlights their divergent roles:

| Property | Ethane-1,2-diol | (Z)-Octadec-9-enoic Acid |

|---|---|---|

| Primary Reactions | Elimination, nucleophilic substitution | Hydrogenation, oxidation, enzymatic modification |

| Key Functional Groups | Two hydroxyl groups | Carboxylic acid, alkene |

| Industrial Applications | Antifreeze, polymer production | Soaps, lubricants, biofuels |

特性

IUPAC Name |

ethane-1,2-diol;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H2/b10-9-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEPLCYEUJKHRU-KVVVOXFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56449-46-8 |

Source

|

| Details | Compound: Poly(oxyethylene) oleyl ester | |

| Record name | Poly(oxyethylene) oleyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56449-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。